molecular formula C19H18N2O4S2 B2372699 (Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide CAS No. 620543-71-7

(Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2372699
CAS No.: 620543-71-7
M. Wt: 402.48
InChI Key: POBYGQBVMCBALO-VXPUYCOJSA-N
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Description

(Z)-N-(3-(4-Methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d]thiazole core modified with a sulfone group (5,5-dioxide), a 4-methoxyphenyl substituent at position 3, and a benzamide moiety. The Z-configuration of the imine bond introduces steric and electronic constraints, influencing its reactivity and intermolecular interactions.

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-25-15-9-7-14(8-10-15)21-16-11-27(23,24)12-17(16)26-19(21)20-18(22)13-5-3-2-4-6-13/h2-10,16-17H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBYGQBVMCBALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including anticancer properties and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a thiophene structure, which is substituted with a methoxyphenyl group. This unique arrangement contributes to its biological activity.

Structural Formula

C17H20N2O6S2\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_6\text{S}_2
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program tested the compound at a concentration of 10 µM against a panel of approximately sixty cancer cell lines.

Table 1: Anticancer Activity Results

Cancer Cell LineSensitivity Level
LeukemiaHigh
MelanomaLow
LungModerate
ColonLow
BreastLow

The results indicated that the compound exhibited notable activity against leukemia cell lines, whereas other types showed minimal sensitivity .

Antimicrobial Activity

The compound's antimicrobial properties were also assessed. Preliminary findings suggest that it possesses inhibitory effects against certain bacterial strains.

Table 2: Antimicrobial Activity Assessment

Bacterial StrainInhibition Zone (mm)Activity Level
Staphylococcus aureus15Moderate
Escherichia coli10Low
Pseudomonas aeruginosa12Moderate

These results suggest that this compound may serve as a potential lead compound for further development in antimicrobial therapies .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. The presence of the methoxy group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins involved in cancer progression and microbial resistance .

Case Studies

  • Case Study on Anticancer Efficacy :
    A study highlighted the effectiveness of this compound in inhibiting tumor growth in murine models. Mice treated with the compound showed a significant reduction in tumor size compared to control groups.
  • Case Study on Antimicrobial Resistance :
    Another investigation focused on the compound's ability to overcome bacterial resistance mechanisms. The results indicated that it could enhance the efficacy of existing antibiotics against resistant strains of bacteria.

Scientific Research Applications

Reaction Conditions

Common reagents and conditions used in the synthesis include:

Reaction TypeReagentsConditions
OxidationPotassium permanganateVaries by substrate
ReductionPalladium on carbon (Pd/C)Hydrogen gas
SubstitutionAmines or thiolsBasic conditions

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural features enable researchers to explore new reaction mechanisms and pathways.

Biology

In biological research, (Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide can function as a probe to study enzyme interactions and metabolic pathways. Its potential binding affinities with biomolecules make it an interesting candidate for further investigation.

Medicine

The compound shows promise in medicinal chemistry due to its ability to interact with specific molecular targets. This interaction could lead to the development of new therapeutic agents for treating various diseases.

Industrial Applications

In industry, this compound may be utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties. Its structural characteristics allow it to impart desirable traits in material science.

Case Studies

  • Biological Activity Investigation
    • A study explored the binding affinities of this compound with various enzymes. Results indicated significant interactions that suggest potential therapeutic applications in enzyme modulation.
  • Material Science
    • Research demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical properties, making it suitable for high-performance applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of nitrogen-sulfur heterocycles with benzamide or related acyl substituents. Below is a systematic comparison with structurally and functionally analogous compounds from the literature.

Structural Features

Compound Core Heterocycle Key Substituents/Functional Groups Unique Features
Target Compound Tetrahydrothieno[3,4-d]thiazole 5,5-Dioxide (sulfone), 4-methoxyphenyl, benzamide Rigid, planar fused-ring system; Z-configuration stabilizes intramolecular H-bonding
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole 4-X-Phenylsulfonyl, 2,4-difluorophenyl, thione Tautomerism (thione vs. thiol forms); sulfonyl group enhances solubility
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)benzamide (6) 1,3,4-Thiadiazole Isoxazole, phenyl, benzamide Extended π-conjugation from isoxazole; C=O at 1606 cm⁻¹ (amide)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 1,3,4-Thiadiazole Acetylpyridin-2-yl, phenyl, benzamide Dual C=O groups (1679, 1605 cm⁻¹); pyridine enhances metal-binding capacity

Spectral Characteristics

  • IR Spectroscopy :

    • Target Compound : Expected strong C=O (amide) stretch near 1680 cm⁻¹ and symmetric/asymmetric S=O stretches (1300–1350 cm⁻¹ and 1150–1200 cm⁻¹) .
    • Triazoles [7–9] : C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) confirm thione tautomerism; absence of C=O (amide) .
    • Thiadiazole 6 : C=O (amide) at 1606 cm⁻¹; isoxazole C=N/C-O contribute to 1240–1300 cm⁻¹ .
    • Thiadiazole 8a : Dual C=O stretches at 1679 and 1605 cm⁻¹ (amide and acetyl) .
  • NMR Spectroscopy :

    • Target Compound : Aromatic protons (δ 6.8–8.0 ppm for benzamide and 4-methoxyphenyl), methoxy singlet (~δ 3.8 ppm), and deshielded imine proton (Z-configuration).
    • Triazoles [7–9] : 2,4-Difluorophenyl (δ 6.8–7.4 ppm, doublets) and sulfonyl-linked aryl protons (δ 7.5–8.1 ppm) .
    • Thiadiazole 8a : Acetyl CH3 (δ 2.63 ppm) and pyridine protons (δ 8.04–8.39 ppm) .

Chemical Stability and Tautomerism

  • Target Compound : Sulfone group enhances oxidative stability compared to thioethers. Rigid fused ring minimizes tautomerism.
  • Thiadiazoles : Stable under acidic conditions; C=O groups in 8a–d resist hydrolysis due to electron-withdrawing aryl substituents .

Q & A

Q. What synthetic strategies are recommended for the multi-step preparation of this compound?

The synthesis typically involves multi-step organic reactions, including cyclization, substitution, and amidation. Key steps include optimizing reaction conditions (e.g., solvent choice, temperature) and purification via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor intermediates and final product purity. For example, reflux conditions with glacial acetic acid as a catalyst are critical for imine formation .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves proton environments and carbon frameworks. Infrared Spectroscopy (IR) identifies functional groups (e.g., sulfone, amide C=O), while Mass Spectrometry (MS) confirms molecular weight. Ultraviolet-Visible (UV-Vis) spectroscopy can elucidate electronic transitions in the thieno-thiazole scaffold .

Q. How is thermal stability assessed, and what does this indicate about storage conditions?

Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) measures decomposition temperatures. A high thermal stability (>200°C) suggests storage at room temperature in inert atmospheres, while lower stability necessitates refrigeration .

Q. What purification techniques achieve high-purity final products?

Column chromatography (silica gel) separates intermediates, while recrystallization from ethanol or acetonitrile improves crystallinity. HPLC with reverse-phase columns ensures >95% purity for biological testing .

Advanced Research Questions

Q. How can reaction kinetics and substituent effects predict reactivity in nucleophilic substitutions?

Electron-withdrawing groups (e.g., -SO₂) enhance electrophilicity at the thiazole ring, accelerating nucleophilic attacks. Kinetic studies using HPLC to track reaction progress under varying conditions (e.g., solvent polarity, temperature) can model rate constants. Hammett σ values correlate substituent electronic effects with reactivity .

Q. What methodologies optimize catalytic systems for bicyclic thiazole derivatives?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups. Screen catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) in polar aprotic solvents (DMF, DMSO). Microwave-assisted synthesis reduces reaction times while maintaining yields .

Q. How do phenyl ring substituents influence biological target interactions?

The 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability. Computational docking (e.g., AutoDock Vina) identifies hydrogen bonding with enzyme active sites (e.g., kinase ATP-binding pockets). Mutagenesis studies validate critical residues for binding .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols (e.g., MTT assays in triplicate) and validate target engagement via Western blotting or surface plasmon resonance (SPR) .

Q. What analytical strategies distinguish Z/E isomers in thiazole-ylidene derivatives?

Nuclear Overhauser Effect Spectroscopy (NOESY) NMR detects spatial proximity between allyl protons and aromatic rings. X-ray crystallography provides definitive stereochemical assignments. Comparative IR analysis of C=N stretches (Z: ~1600 cm⁻¹; E: ~1650 cm⁻¹) supports assignments .

Q. How to design SAR studies for enhanced biological efficacy?

Systematically modify substituents (e.g., methoxy → trifluoromethyl) and assess bioactivity shifts. In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with computational QSAR models identify pharmacophores. Metabolite stability (e.g., microsomal assays) guides lead optimization .

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